![molecular formula C17H12N6O3 B2458125 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892479-03-7](/img/structure/B2458125.png)
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, also known as NBD-556, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Target of Action
Similar compounds have been found to targettyrosine kinase EGFR proteins , which play a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
For instance, some compounds in this class have been shown to induce apoptosis in cancer cells .
Biochemical Pathways
The compound may affect various biochemical pathways. In the case of similar compounds, they have been observed to induce apoptosis through the mitochondrial pathway , accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Result of Action
The result of the compound’s action can vary depending on the specific cellular context. Similar compounds have been shown to have antiproliferative activity against several cancer cell lines . They can inhibit colony formation and induce apoptosis in cancer cells .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is its fluorescent properties, which make it a useful tool for imaging and detection purposes. Its minimal toxicity and selective binding properties also make it a promising candidate for further research. However, the synthesis of this compound is a complex and time-consuming process, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several potential future directions for the study of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. One area of interest is the development of new imaging techniques for the diagnosis and monitoring of Alzheimer's disease. Another potential direction is the use of this compound as a therapeutic agent for cancer treatment. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as drug discovery and development.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its fluorescent properties, minimal toxicity, and selective binding properties make it a useful tool for imaging and detection purposes. Further research is needed to fully understand its mechanism of action and potential applications, but its potential as an anticancer agent and diagnostic tool for Alzheimer's disease make it a promising candidate for future study.
Méthodes De Synthèse
The synthesis of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves a multistep process that starts with the reaction of 4-nitrobenzyl bromide with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid to form 4-nitrobenzyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This intermediate is then reacted with 5-aminouracil in the presence of a coupling agent to yield this compound.
Applications De Recherche Scientifique
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has shown promising results in various scientific research applications. It has been studied as a fluorescent probe for the detection of protein-protein interactions, as well as a potential anticancer agent. This compound has also been used in the development of new imaging techniques for the diagnosis of Alzheimer's disease.
Propriétés
IUPAC Name |
6-[(4-nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c24-17-15-16(22(20-19-15)13-4-2-1-3-5-13)18-11-21(17)10-12-6-8-14(9-7-12)23(25)26/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHBWFPIWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

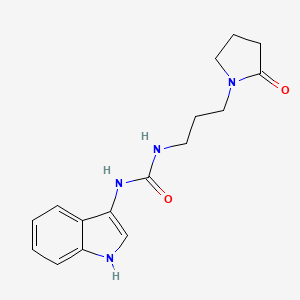
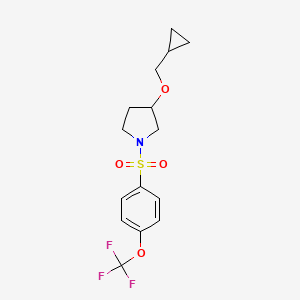
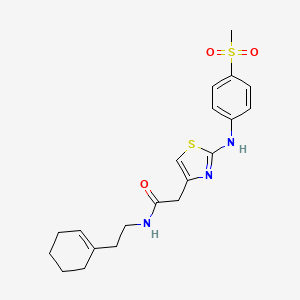

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2458046.png)
![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)
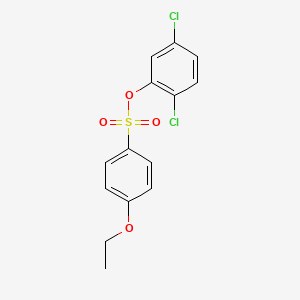
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2458053.png)
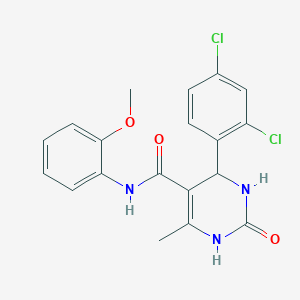

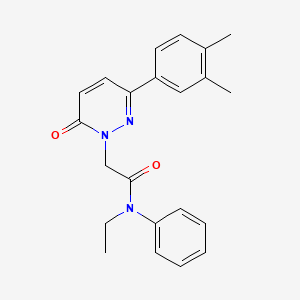
![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)